2,6-Diisopropyl-4-nitrophenol

Overview

Description

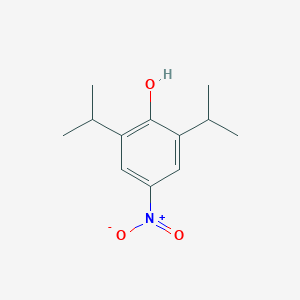

2,6-Diisopropyl-4-nitrophenol, also known as 2,6-di-isopropyl-4-nitrophenol, is an organic compound belonging to the family of nitrophenols. It is a colorless solid with a molecular weight of 247.28 g/mol. It is soluble in most organic solvents and has a melting point of 86-87°C. This compound is used in a variety of scientific research applications, including synthesis, biochemical and physiological studies, and drug development.

Scientific Research Applications

Atmospheric Chemistry and Environmental Analysis

Nitrophenols, including compounds structurally related to 2,6-Diisopropyl-4-nitrophenol, are prevalent in the atmosphere due to emissions from combustion processes and the hydrolysis of pesticides. They are subject to both gas-phase and liquid-phase atmospheric reactions, indicating their dynamic role in environmental chemistry. Their analysis often employs techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), highlighting the compound's significance in environmental monitoring and analysis (Harrison et al., 2005).

Adsorption and Environmental Remediation

Studies have focused on the adsorption behavior of phenol and nitrophenol compounds on various substrates, including granular activated carbon. These investigations are crucial for understanding the removal of contaminants from water, demonstrating the application of this compound analogs in environmental remediation efforts (Kumar et al., 2007).

Biotransformation and Environmental Fate

Research into the transformation and degradation of brominated compounds, which are structurally related or may serve as analogs to this compound, provides insight into the environmental fate of such compounds. These studies encompass both abiotic and biotic processes, revealing the complexity of environmental interactions and degradation pathways of phenolic compounds (Liu et al., 2018).

Aquatic Toxicology

Investigations into the toxicological impact of brominated phenols, similar in structure to this compound, on aquatic organisms emphasize the importance of understanding the ecological risks associated with these compounds. Such studies aim to assess the persistence and bioaccumulation potential, contributing to the regulation and monitoring of water pollutants (Koch & Sures, 2018).

Analytical and Chemical Sensing

The development of fluorescent chemosensors based on phenolic compounds underscores the role of this compound analogs in analytical chemistry. These chemosensors target a variety of analytes, showcasing the compound's versatility in detecting environmental and biological species (Roy, 2021).

Safety and Hazards

Mechanism of Action

Target of Action

It’s known that similar compounds can interact with various proteins and enzymes in the body .

Mode of Action

It’s known that similar compounds can interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Similar compounds have been shown to affect various biochemical pathways, leading to downstream effects .

Result of Action

Similar compounds have been shown to cause various molecular and cellular changes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,6-Diisopropyl-4-nitrophenol. The compound is described as being soluble in water, which could influence its distribution and action in the body .

Biochemical Analysis

Cellular Effects

Given its structural similarity to propofol, a widely used anesthetic, it may have similar effects on cellular function, such as modulation of GABA receptors .

Transport and Distribution

Given its lipophilicity , it may be able to cross cell membranes and distribute within various cellular compartments.

Subcellular Localization

Given its lipophilicity , it may localize in lipid-rich areas of the cell, such as the cell membrane or endoplasmic reticulum.

properties

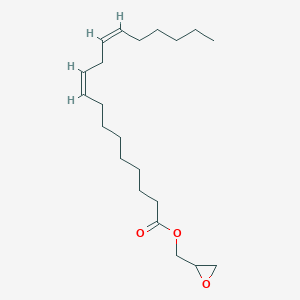

IUPAC Name |

4-nitro-2,6-di(propan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-7(2)10-5-9(13(15)16)6-11(8(3)4)12(10)14/h5-8,14H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDOVQBSHXBPOLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC(=C1O)C(C)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20443430 | |

| Record name | 2,6-Diisopropyl-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20443430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1576-14-3 | |

| Record name | 2,6-Diisopropyl-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20443430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Q & A

Q1: Why is 2,6-Diisopropyl-4-nitrophenol a suitable starting material for synthesizing diverse organophosphates?

A1: The article highlights that this compound, through a two-step synthesis, yields 2,6-diisopropyl-4-nitrophenylphosphate (A), which can be further converted to various N-functionalized monoaryl phosphates. [] This versatility stems from the presence of the nitro group, which can be reduced to an amine, offering a site for further functionalization. The researchers specifically focus on 2,6-diisopropyl-4-aminophenylphosphate (adippH2) (1) and its various pseudo-polymorphic structures. [] This ability to generate diverse structures by modifying this compound makes it valuable for studying structure-activity relationships in organophosphates.

Q2: What is the significance of studying the pseudo-polymorphs of adippH2, and how does the research utilize this compound in this context?

A2: Polymorphism, the ability of a compound to exist in different crystal structures, can significantly impact the physical and chemical properties of pharmaceuticals, including solubility, stability, and bioavailability. [] This research investigates five different pseudo-polymorphs of adippH2 (1a-1e) obtained through various crystallization and solvent manipulation techniques. [] Understanding the factors governing the formation and interconversion of these polymorphs, originating from this compound, can provide valuable insights for designing and optimizing organophosphate-based compounds with desired properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(5-Methyl-2-phenyloxazol-4-yl)ethoxy]benzaldehyde](/img/structure/B134805.png)

![4-Aminoimidazo[1,5-A]pyrimidine-3-carbonitrile](/img/structure/B134813.png)